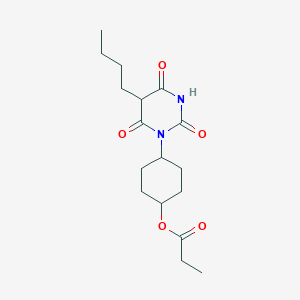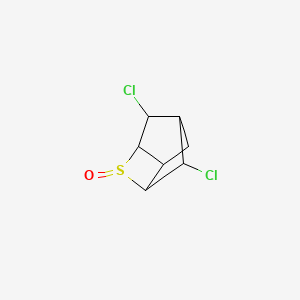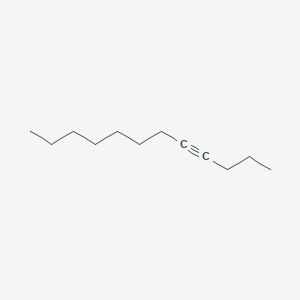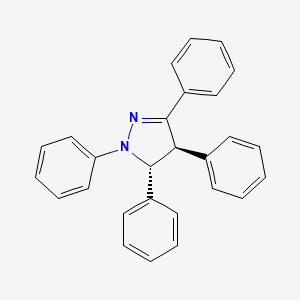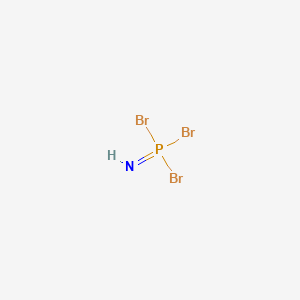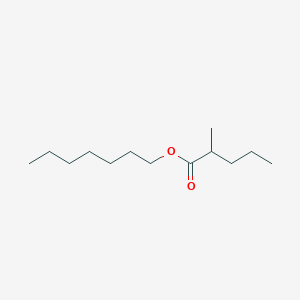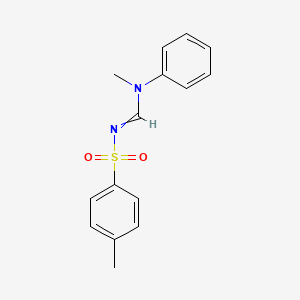![molecular formula C12H16ClO4P B14714148 Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester CAS No. 18276-82-9](/img/structure/B14714148.png)
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The molecular structure of this compound includes a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, which is further connected to a 4-chlorophenyl group and an oxoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the desired product through hydrolysis and esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives with higher oxidation states.
Reduction: Hydroxyethyl derivatives.
Substitution: Amino or thiol-substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate for various diseases.
Medicine: Investigated for its potential use in the treatment of bacterial and viral infections due to its bioactive properties.
Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (2-chloroethyl)-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and an oxoethyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
18276-82-9 |
|---|---|
Molekularformel |
C12H16ClO4P |
Molekulargewicht |
290.68 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H16ClO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
AIXBPVJHSKVCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)C1=CC=C(C=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


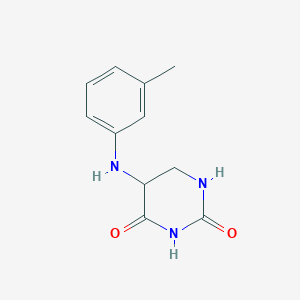

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)


